N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
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Overview
Description
N’-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazide group attached to a cyclopropane ring, with a benzylidene moiety that includes both hydroxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-phenylcyclopropanecarbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
- N’-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide
- N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Uniqueness
N’-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-17-9-12(7-8-16(17)21)11-19-20-18(22)15-10-14(15)13-5-3-2-4-6-13/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZETKZPHEYDM-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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